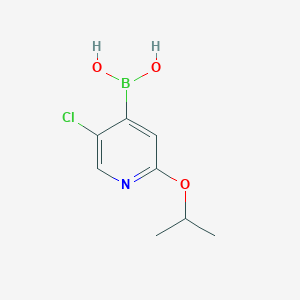

5-Chloro-2-isopropoxypyridine-4-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. Its presence is notable in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. mdpi.comscbt.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets such as enzymes and receptors. This structural feature is also instrumental in tuning the physicochemical properties of molecules, such as solubility and bioavailability. usbio.net The versatility of the pyridine core allows for its incorporation into a diverse range of pharmaceuticals, from antiviral to anticancer agents. nih.gov

Role of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids (R-B(OH)₂) have become indispensable tools in modern organic synthesis. mdpi.com Their stability, generally low toxicity, and remarkable reactivity profile make them ideal reagents for a variety of chemical transformations. The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. cenmed.com This reaction's reliability and tolerance of a wide range of functional groups have made it a cornerstone of both academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. Beyond Suzuki-Miyaura coupling, boronic acids participate in a range of other important reactions, including Chan-Lam coupling (for C-N and C-O bond formation) and additions to carbonyls and alkenes. nih.gov

Overview of 5-Chloro-2-isopropoxypyridine-4-boronic Acid in Research Context

This compound is a specific substituted pyridine boronic acid that has emerged as a valuable building block in synthetic chemistry. Its structure, featuring a chloro substituent, an isopropoxy group, and a boronic acid at the 4-position of the pyridine ring, offers a unique combination of electronic and steric properties. These substituents provide chemists with multiple points for molecular modification and fine-tuning of the properties of the final products.

While detailed, publicly available research focusing exclusively on this compound is limited, its structural motifs are found in molecules of interest in medicinal chemistry. The chloro and isopropoxy groups can influence the molecule's reactivity in cross-coupling reactions and its interaction with biological systems. As a member of the pyridine boronic acid family, it is primarily utilized as a reactant in Suzuki-Miyaura coupling reactions to synthesize more complex substituted pyridine derivatives.

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | (5-chloro-2-isopropoxypyridin-4-yl)boronic acid |

| CAS Number | 1350438-78-4 |

| Molecular Formula | C₈H₁₁BClNO₃ |

| Molecular Weight | 215.44 g/mol |

| Appearance | Typically a solid |

Properties

IUPAC Name |

(5-chloro-2-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEIVDNZELQFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Isopropoxypyridine 4 Boronic Acid

Non-Catalytic Reactions and Derivatization

The boronic acid functional group in 5-Chloro-2-isopropoxypyridine-4-boronic acid is a versatile moiety that readily undergoes non-catalytic derivatization to form boronate esters and anhydrides. This reactivity is characteristic of boronic acids and is crucial for their application in synthesis, serving as a method for protection, purification, and modulation of reactivity. nih.govgoogle.comwiley-vch.de

Boronate Esters: Boronic acids react with diols, such as pinacol (B44631) or neopentyl glycol, in a reversible condensation reaction to yield cyclic boronate esters. google.comwiley-vch.de This esterification is typically achieved by heating the boronic acid and the diol in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the ester product. nih.gov The resulting esters, like pinacol esters, are generally more stable, less polar, and more easily purified by chromatography than the parent boronic acids. They are widely used in cross-coupling reactions where slow release of the boronic acid is advantageous. wikipedia.org The formation of these esters is a common strategy to protect the boronic acid group and to mitigate side reactions like protodeboronation. nih.govwikipedia.org

Table 1: General Conditions for Boronate Ester Formation

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Arylboronic Acid | Pinacol | Toluene or Dioxane | Reflux with Dean-Stark trap | Arylboronic acid pinacol ester |

| Arylboronic Acid | Neopentyl glycol | THF | Ambient Temperature | Arylboronic acid neopentyl glycol ester |

| Arylboronic Acid | Diethanolamine | Dioxane | 70 °C | MIDA boronate ester |

This table presents typical conditions for the formation of common boronic esters, which are generally applicable to this compound.

Anhydrides (Boroxines): In the absence of diols and under dehydrating conditions, boronic acids can undergo intermolecular condensation to form cyclic trimeric anhydrides known as boroxines. researchgate.netnih.gov This process involves the elimination of three molecules of water from three molecules of boronic acid. nih.gov The formation of boroxines is reversible and can be controlled by the addition or removal of water. researchgate.netclockss.org The equilibrium between the boronic acid and the boroxine (B1236090) is influenced by factors such as temperature, solvent, and the electronic properties of the substituents on the aromatic ring. researchgate.netclockss.org Electron-donating groups on the aryl ring tend to favor boroxine formation. researchgate.netclockss.org The reaction can be driven to completion by heating the boronic acid in an anhydrous solvent or by drying over agents like sulfuric acid. nih.govresearchgate.net

Protodeboronation is a significant decomposition pathway for many arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity for this undesired side reaction is highly dependent on the structure of the boronic acid and the reaction conditions, particularly pH. wikipedia.orged.ac.uk

For heteroaromatic boronic acids, the stability can be greatly influenced by the position of the boronic acid group relative to the heteroatom. ed.ac.uknih.gov Studies on pyridylboronic acids have shown that 3- and 4-pyridyl boronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts. ed.ac.uk The rapid decomposition of 2-pyridyl boronic acid, especially at neutral pH, is attributed to fragmentation of a zwitterionic intermediate. wikipedia.orged.ac.uk As this compound is a 4-pyridyl derivative, it is expected to exhibit relatively high stability against protodeboronation, with a half-life likely greater than one week under basic conditions. ed.ac.uk

Mechanistic studies have identified several key pathways for protodeboronation in aqueous media:

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid group. wikipedia.orged.ac.uk

Base-Catalyzed Pathway: At high pH, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, [ArB(OH)₃]⁻. This species can then react with a proton source, such as water, leading to the cleavage of the C-B bond. wikipedia.orged.ac.uk

Self-Catalysis: When the pH of the solution is close to the pKa of the boronic acid, both the boronic acid and its conjugate boronate are present in significant concentrations. Under these conditions, a self-catalysis or auto-catalysis pathway can accelerate protodeboronation. nih.gov

The stability of this compound can be enhanced by converting it to a more stable derivative, such as a MIDA boronate ester, which can slowly release the active boronic acid under reaction conditions, thus minimizing its concentration and the rate of decomposition. wikipedia.org

The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, making the boronic acid moiety an effective Lewis acid. wiley-vch.denih.gov This Lewis acidity is fundamental to its chemical reactivity, particularly its ability to interact with Lewis bases. nih.gov

In aqueous solution, boronic acids exist in a pH-dependent equilibrium with their corresponding anionic tetrahedral boronate species. nih.govru.nl The trigonal planar boronic acid accepts a hydroxide (B78521) ion to form the more nucleophilic tetrahedral boronate. The pKa for this equilibrium is a measure of the compound's Lewis acidity. ru.nl

Table 2: Lewis Acid-Base Equilibrium of Boronic Acids

| Species | Hybridization of Boron | Geometry | Role |

|---|---|---|---|

| R-B(OH)₂ | sp² | Trigonal Planar | Lewis Acid |

| [R-B(OH)₃]⁻ | sp³ | Tetrahedral | Conjugate Base |

This ability to accept a pair of electrons allows the boronic acid moiety to act as a chelating agent for polyols, such as those found in saccharides. This chelation chemistry is the basis for the formation of the stable cyclic boronate esters discussed previously (Section 3.2.1). The interaction involves the formation of reversible covalent bonds between the boron atom and the hydroxyl groups of the diol. cymitquimica.com

Furthermore, the presence of the pyridine (B92270) nitrogen atom introduces another site for potential coordination. Pyridine-4-boronic acids are known to be versatile building blocks in coordination chemistry and crystal engineering, capable of forming aggregates through both hydrogen bonding and coordinate covalent N–B bonds. chemicalbook.com Depending on the coordination environment, the boron atom can adopt either a trigonal-planar or a tetrahedral geometry, acting as a node in supramolecular structures. chemicalbook.com The interplay between the Lewis acidic boron center and the basic pyridine nitrogen can lead to complex structural and reactive properties.

Applications As a Building Block in Complex Molecular Architectures Excluding Clinical Data

Synthesis of Heterocyclic Scaffolds and Biaryl Compounds

5-Chloro-2-isopropoxypyridine-4-boronic acid is a key reagent in the construction of complex molecular frameworks, particularly biaryls and other heterocyclic systems. The Suzuki-Miyaura cross-coupling reaction is the most prominent application, where the boronic acid couples with aryl or heteroaryl halides to form a new C-C bond. chemimpex.comnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. researchgate.netmdpi.com

The pyridine (B92270) nitrogen atom within the structure can also act as a directing group in C-H activation reactions, facilitating the synthesis of more complex, substituted biaryl compounds. nih.gov The ability to participate in these varied coupling reactions makes this compound and its analogs essential for creating libraries of diverse molecules for further research. mdpi.commdpi.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides/Triflates | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Compounds | chemimpex.comresearchgate.net |

| Suzuki-Miyaura Coupling | Heteroaryl Halides | Palladium or Nickel Catalyst, Base | Heterobiaryl Scaffolds | researchgate.netmdpi.com |

| Homocoupling | Self-coupling | Copper(I)-exchanged zeolite (CuI-USY) | Symmetrical Biaryls | mdpi.com |

Role in Medicinal Chemistry Research (Pre-Clinical and In Vitro Studies)

In the realm of medicinal chemistry, boronic acids are recognized as important pharmacophores. nih.govmdpi.com The unique ability of the boronic acid group to form reversible covalent bonds with active site nucleophiles, such as the hydroxyl group of serine, makes it a valuable component in the design of targeted inhibitors. mdpi.comnih.gov this compound serves as a foundational scaffold for developing such molecules. chemimpex.comsmolecule.com

The boronic acid moiety is a well-established "warhead" for inhibiting serine proteases. nih.govresearchgate.net It acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov This interaction is typically reversible and highly potent. Peptidyl boronic acids have been designed as powerful inhibitors for various serine proteases, demonstrating the utility of this functional group. nih.govresearchgate.net The pyridine core of this compound can be elaborated with peptide-like side chains to create specific and potent enzyme inhibitors for preclinical investigation. frontierspecialtychemicals.commdpi.com

| Inhibitor Class | Target Enzyme Example | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Mimics tetrahedral transition state | Potent inhibition with Ki values in the nanomolar range | nih.gov |

| Boronic Acids | Penicillin-binding protein (PBP) 1b | Covalent attack on catalytic serine residue | Acts as an alternative to traditional β-lactam inhibitors | nih.gov |

| Boronic Acids | Autotoxin (a serine hydrolase-like enzyme) | Acts as a "serine trap" | Identified as potent inhibitors through fragment-based screening | mdpi.com |

In preclinical research, derivatives of this compound are used to probe biological systems. In vitro studies utilize these compounds to understand enzyme-inhibitor binding interactions and to assess their effects on cellular pathways. Molecular modeling and docking studies can provide insights into the specific binding modes of these inhibitors within an enzyme's active site, revealing how the pyridine ring and its substituents contribute to binding affinity and selectivity. nih.govmdpi.com Laboratory assays using various cell lines can determine the compound's effects on cell proliferation, protein synthesis, or other cellular functions, helping to elucidate its mechanism of action. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the structure of this compound—for instance, by altering the substituents on the pyridine ring or coupling it with different molecular fragments—researchers can determine how these changes affect biological activity. mdpi.comnih.gov A notable example is the development of inhibitors for anaplastic lymphoma kinase (ALK), where a derivative containing the 5-chloro-2-isopropoxy-phenyl moiety was synthesized and evaluated, contributing to the understanding of the SAR for this class of inhibitors. nih.gov Such studies are essential for enhancing potency, selectivity, and other pharmacokinetic properties of potential therapeutic agents.

| Parent Scaffold | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 5-chloro-N-aryl-pyrimidine-2,4-diamine | Introduction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group | Potent and selective inhibition of Anaplastic Lymphoma Kinase (ALK) | nih.gov |

| 5-chloro-2-hydroxy-N-arylbenzamides | Variation of alkyl and aryl groups on the side chain | Modulation of antimycobacterial and antifungal activity | mdpi.com |

Contribution to Materials Science and Polymer Chemistry

The applications of boronic acids extend beyond medicine into materials science. chemimpex.com Compounds like this compound can be incorporated into polymers and other materials to impart specific functionalities. smolecule.com

Boronic acids are known for their ability to interact with diols, such as those found in sugars. This property is exploited to create "smart" materials that can respond to the presence of glucose or other carbohydrates. Boronic acid-containing polymers have been developed for applications such as sensors and drug delivery systems. nih.gov The incorporation of this compound into a polymer backbone can introduce specific electronic, thermal, or responsive properties derived from its unique combination of functional groups. chemimpex.comnih.gov These materials are subjects of ongoing research for applications in advanced coatings, functional polymers, and nanotechnology.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-methoxy-pyridine-4-boronic acid |

| 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine |

| Anaplastic Lymphoma Kinase (ALK) |

| Penicillin-binding protein (PBP) |

| Prostate-Specific Antigen (PSA) |

| Autotoxin |

| 2,5-diaryl-1,3,4-oxadiazoles |

Supramolecular Assembly and Hydrogen-Bonded Networks of this compound

The molecular structure of this compound, featuring both hydrogen bond donors (-OH groups) and acceptors (the pyridine nitrogen and oxygen atoms), predisposes it to participate in the formation of intricate supramolecular architectures. While specific crystallographic data for this compound is not available in the reviewed literature, the principles of its self-assembly can be inferred from the well-documented behavior of other arylboronic acids. These compounds are known to be excellent building blocks for crystal engineering due to the directional and predictable nature of the hydrogen bonds they form.

Arylboronic acids typically form centrosymmetric dimeric structures in the solid state through strong hydrogen bonds between the boronic acid functionalities of two molecules. This primary interaction involves a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This robust dimeric synthon is a common feature in the crystal structures of numerous boronic acid derivatives.

To illustrate the nature of the hydrogen bonding in such a system, the table below provides representative data for the hydrogen-bonded dimer of a related compound, 2-Chloropyridine-5-boronic acid, which serves as a model for the interactions expected in the title compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| O1 | H1 | O2' | 0.84 | 1.85 | 2.68 | 175.0 |

| O2 | H2 | O1' | 0.84 | 1.86 | 2.69 | 174.0 |

The parameters in the table are typical for the strong, charge-assisted hydrogen bonds that characterize boronic acid dimers. The short H···A distances and the near-linear D-H···A angles are indicative of a highly stable arrangement. The interplay between this primary dimeric motif and further hydrogen bonding involving the pyridine ring is a key principle in the design of supramolecular assemblies based on pyridylboronic acids.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of boronic acid derivatives. lodz.pl Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) are commonly used to optimize molecular geometries and predict electronic properties. lodz.pl

For a molecule like 5-Chloro-2-isopropoxypyridine-4-boronic acid, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions. The electronic properties are heavily influenced by the substituents on the pyridine (B92270) ring. The chlorine atom acts as an electron-withdrawing group, while the isopropoxy group is electron-donating. These opposing effects modulate the electronic character of the pyridine ring and, consequently, the Lewis acidity of the boron center.

Calculations can also clarify the hybridization state of the boron atom. In its neutral form, the boron atom is typically sp2 hybridized with a trigonal planar geometry. Upon interaction with a Lewis base, such as a hydroxide (B78521) ion or a diol, it can adopt a tetrahedral sp3 hybridization. lodz.pl Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra, revealing transitions such as π →π* which are influenced by intramolecular charge transfer interactions. informaticsjournals.co.in

| Method | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p), 6-31+G(d,p) | Geometry optimization, electronic structure, vibrational frequencies. | lodz.plrsc.org |

| Time-Dependent DFT (TD-DFT) | 6-31G(d,p) | Calculation of electronic transition energies and UV-Vis spectra. | lodz.pl |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations, reaction thermodynamics. | nih.gov |

| Gauge-Independent Atomic Orbital (GIAO) | - | Prediction of NMR chemical shifts. | nih.gov |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for deciphering the complex mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, protodeboronation, and esterification. acs.orgmontclair.eduuwc.ac.za By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways. montclair.edu

For this compound, computational studies can model its participation in key synthetic reactions. For instance, in a Suzuki-Miyaura coupling, modeling can elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. uwc.ac.za It can help understand how factors like the choice of catalyst, base, and solvent influence the reaction's efficiency. montclair.edu Similarly, the mechanism of protodeboronation, a common side reaction, has been extensively studied computationally, revealing multiple possible pathways depending on the pH and structure of the boronic acid. acs.orgacs.org

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). rsc.orgmontclair.edu Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies (energy barriers), which are directly related to reaction rates. rsc.org By calculating the energy profile along the reaction coordinate, the rate-determining step of a multi-step reaction can be identified. rsc.org

For example, in the reaction of boronic acids with diols, DFT calculations have been used to compute the transition states for proposed mechanisms, revealing a two-step process where the first step is rate-determining. rsc.org In studies of oxidative deboronation, activation barriers have been calculated for reactions with reactive oxygen species like H₂O and H₂O₂, showing significantly different energy requirements. nih.gov Computational analysis of the trifluoromethylation of aryl boronic acids has successfully located transition states for the transmetalation and reductive elimination steps, confirming the thermodynamic feasibility of the proposed pathway. montclair.edu

| Reaction | Computational Level | Calculated ΔH‡ (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Deboronation (H₂O + H₂N–CH₂–B(OH)₂) | MP2(FC)/cc-pVTZ (in vacuo) | +94.3 | nih.gov |

| Oxidative Deboronation (H₂O + H₂N–CH₂–B(OH)₂) | PCM(MP2/cc-pVTZ) (aqueous) | +89.9 | nih.gov |

| Nucleophilic attack on Imipenem (in NDM-1 enzyme) | - | 14 | mdpi.com |

| Nucleophilic attack on Boronic Acid (in NDM-1 enzyme) | - | Barrierless | mdpi.com |

The solvent environment can profoundly impact reaction rates and equilibria. Computational models account for these effects using either implicit or explicit solvent models. nih.govmontclair.edu Implicit models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating bulk solvent effects on thermodynamics and activation energies. nih.gov

However, for reactions where specific solvent molecules play a direct role, such as mediating proton transfer, explicit solvent models are necessary. montclair.edu Studies have shown that including explicit solvent molecules can significantly alter calculated reaction energies, highlighting the inadequacy of implicit models in certain cases. montclair.edu

The conformational flexibility of the boronic acid group is another crucial factor. The –B(OH)₂ group can rotate relative to the pyridine ring. This rotation affects the conjugation between the boron's empty p-orbital and the ring's π-system. nih.gov The most stable conformers are typically those where the –B(OH)₂ group is coplanar or nearly coplanar with the aromatic ring, though steric hindrance from adjacent groups (like the isopropoxy group) can induce torsion. nih.govnih.gov The hydroxyl groups themselves can adopt different conformations (e.g., syn or anti), which influences their ability to participate in intra- and intermolecular hydrogen bonding. nih.goviucr.org

Prediction of Reactivity and Selectivity

Computational chemistry provides descriptors that correlate with the reactivity and selectivity of boronic acids. The Lewis acidity of the boron center, a key determinant of reactivity, is influenced by the electronic nature of the substituents on the pyridine ring. mdpi.com For this compound, the electron-withdrawing chlorine atom is expected to increase Lewis acidity, while the electron-donating isopropoxy group would decrease it. Computational models can quantify these effects by calculating atomic charges or predicting pKa values. mdpi.comsemanticscholar.org

In the context of Diels-Alder reactions involving boron-substituted dienophiles, computational studies have shown that reactivity can be estimated by analyzing the charge density and its Laplacian at critical points in the reactant molecules. conicet.gov.ar The selectivity (endo/exo) of these reactions is governed by a combination of secondary orbital interactions, steric effects, and hydrogen bonding in the transition state. conicet.gov.ar For reactions like protodeboronation, computational algorithms have been developed to predict reaction rates based on DFT calculations of the energy differences associated with various mechanistic pathways. acs.org These predictive models can be invaluable for anticipating the stability and reactivity of novel boronic acids in synthetic applications. nih.gov

Intermolecular Interactions and Hydrogen Bonding in Boronic Acid Systems

The boronic acid functional group, with its two hydroxyl groups, is an excellent hydrogen bond donor, leading to the formation of robust supramolecular assemblies in the solid state. nih.govresearchgate.net X-ray crystallography and computational studies reveal that arylboronic acids commonly form centrosymmetric dimers through pairs of O–H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. iucr.orgresearchgate.net These dimeric units can be further linked into chains or more complex networks through additional hydrogen bonds. nih.govresearchgate.net

Advanced Synthetic Methodologies and Future Research Directions

Flow Chemistry Applications

The application of flow chemistry to the synthesis and derivatization of heterocyclic compounds, including those related to 5-Chloro-2-isopropoxypyridine-4-boronic acid, offers significant advantages over traditional batch processing. uc.ptresearchgate.net Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. vapourtec.comunimi.it

For the synthesis of pyridylboronic acids and their subsequent cross-coupling reactions, flow chemistry can facilitate multi-step sequences without the need for isolating intermediates. uc.ptresearchgate.net For instance, a flow setup could be designed for the borylation of a pyridine (B92270) precursor followed by an in-line Suzuki-Miyaura coupling with an aryl halide. This approach minimizes manual handling, reduces waste, and allows for scalable production. researchgate.net The use of immobilized catalysts or reagents within packed-bed reactors is a key strategy in flow synthesis, simplifying purification and enabling catalyst recycling. researchgate.net While specific flow synthesis protocols for this compound are not yet detailed in the literature, the successful application of these techniques to other heterocyclic systems demonstrates a clear and promising path for its future production and use. uc.pt

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the creation of chemical libraries and the streamlined synthesis of complex molecules. In the context of boronic acids, solid supports can be used to immobilize the boronic acid moiety, facilitating purification by simply washing away excess reagents and by-products. N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin has been shown to be a valuable solid support for immobilizing and derivatizing functionalized boronic acids. globethesis.com This linkage is stable under a wide range of anhydrous reaction conditions, allowing for subsequent chemical modifications. globethesis.com

This technique could be adapted for this compound, enabling its use in high-throughput synthesis of novel pyridine derivatives. The boronic acid would be anchored to the resin, and various coupling partners could be introduced in solution. After the reaction, cleavage from the solid support would yield the purified product. This methodology is particularly advantageous for multi-step syntheses, minimizing losses during purification stages. globethesis.com Furthermore, solid-state synthesis, which avoids the use of solvents, represents a green chemistry approach that can be applied to the synthesis of related heterocyclic structures like 2-pyridones. rsc.org

Stereoselective Transformations

Stereoselective synthesis is crucial in medicinal chemistry, where the chirality of a molecule can determine its biological activity. Pyridylboronic acids are increasingly used in stereoselective transformations to create enantioenriched products. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridines to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org This method provides access to a variety of enantioenriched 3-substituted piperidines, which are common motifs in pharmaceuticals. acs.orgmdpi.com

Another approach involves the stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics. acs.org This process proceeds with complete stereospecificity, enabling the transfer of chirality from the boronic ester to the final product. acs.org Recently, enzymatic methods have been developed for the stereospecific conversion of racemic alkyl boronic esters into enantioenriched amines, a transformation not yet achieved with chemocatalysts. nih.gov Although these methods have not been specifically applied to this compound, they highlight the potential for using this compound in the asymmetric synthesis of complex, chiral pyridine-containing molecules. nih.gov

| Method | Catalyst/Reagent | Key Transformation | Potential Product Class | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex (e.g., [Rh(cod)(OH)]₂) with chiral ligand | Arylboronic acid + Dihydropyridine → Enantioenriched Tetrahydropyridine | Chiral 3-Substituted Piperidines | acs.orgmdpi.com |

| Stereospecific Coupling | Troc-Cl | Chiral Boronic Ester + Lithiated Pyridine → Chiral Pyridine Derivative | Chiral Alkyl-substituted Pyridines | acs.org |

| Enzymatic Amination | Protoglobin Nitrene Transferase | Racemic Boronic Ester → Enantioenriched Amine | Chiral Amines | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. nih.gov For the synthesis of pyridylboronic acids and their derivatives, this involves using safer solvents, reducing waste, and improving atom economy. rasayanjournal.co.inresearchgate.net Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are central to this approach. nih.govrasayanjournal.co.inmdpi.com

Multicomponent reactions (MCRs) are particularly aligned with green chemistry principles, as they combine three or more reactants in a single step to form a product that contains most of the atoms of the starting materials. nih.gov This approach reduces the number of synthetic steps and purification requirements. nih.gov For instance, a green approach for synthesizing boron-containing dihydropyridines has been developed using an MCR in ethanol, a green solvent, under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating. nih.gov The iridium-catalyzed C-H borylation is considered a highly atom-economical and green method to prepare heteroarylboronic esters. nih.gov Applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Development of Novel Boronating Agents and Reagents

The development of new boronating agents is critical for expanding the scope and efficiency of pyridine functionalization. Traditional methods for preparing pyridylboronic acids often involve halogen-metal exchange followed by quenching with a borate (B1201080) ester. arkat-usa.orgnih.gov However, recent research has focused on direct C-H borylation, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective installation of boronic ester groups onto pyridine rings. digitellinc.comacs.org The regioselectivity is often governed by steric factors, allowing for precise control over the position of borylation. nih.govacs.org These reactions are often performed without a solvent, further enhancing their green credentials. nih.govacs.org Additionally, new boron reagents have been developed to improve stability and reactivity. For example, N-phenyldiethanolamine (PDEA) stabilized 2-pyridylboronates show increased stability to prolonged storage compared to the free boronic acids. researchgate.net The development of more efficient and selective borylation reagents and catalysts will continue to be a key area of research, directly impacting the synthesis of compounds like this compound. nih.gov

Exploration of New Coupling Partners and Reaction Types

The Suzuki-Miyaura reaction is the most common application for pyridylboronic acids, but research is expanding to include new coupling partners and reaction types. researchgate.netmdpi.com This expands the synthetic utility of building blocks like this compound beyond the formation of simple biaryl structures.

Recent advances include the acyl Suzuki cross-coupling, which pairs an organoboron reagent with an acyl electrophile (like an acyl chloride or amide) to synthesize ketones. mdpi.com This provides a catalytic alternative to classical methods like Friedel-Crafts acylation. mdpi.com Furthermore, pyridylboronic acids that are typically unreactive in certain transformations can be activated by modifying their electronic properties, for example, by introducing a halogen onto the pyridine ring. nih.gov There is also growing interest in reaction types beyond traditional cross-coupling. The Petasis borono-Mannich reaction, a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound, is a powerful method for synthesizing α-amino acids. researchgate.net Additionally, boronic acids have been shown to participate in and even catalyze "click reactions," such as the formation of iminoboronates, which are valuable for creating complex heterocyclic systems. mdpi.comnih.gov The exploration of these novel reactions will undoubtedly create new opportunities for the application of this compound in constructing diverse and complex molecular architectures. nih.govnih.govnih.gov

| Reaction Type | Coupling Partners | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acyl Suzuki Cross-Coupling | Acyl Halides, Amides, Anhydrides | Ketones | Catalytic alternative to Friedel-Crafts; wide functional group tolerance. | mdpi.com |

| Petasis Borono-Mannich Reaction | Amine, Carbonyl Compound (e.g., Glyoxylic Acid) | α-Amino Acids, β-Amino Alcohols | Multicomponent, one-pot synthesis of amino acid derivatives. | researchgate.net |

| Click Reactions (e.g., Iminoboronate formation) | Amines, 2-Formyl Phenylboronic Acid | Iminoboronates, Thiazolidines | Rapid, efficient formation of stable heterocyclic systems. | nih.gov |

| Cu-catalyzed C-N Cross-Coupling | Alkenylboronic acids, Oxime O-carboxylates | Substituted Pyridines | Modular cascade reaction to build highly substituted pyridines. | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-isopropoxypyridine-4-boronic acid?

The synthesis typically involves sequential functionalization of a pyridine scaffold. A common strategy includes:

Chlorination : Introduce the chlorine atom at the 5-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

Isopropoxy Substitution : React the intermediate with isopropyl alcohol or an isopropyl halide in the presence of a base (e.g., NaH) to install the isopropoxy group at the 2-position.

Boronation : Use a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) to introduce the boronic acid group at the 4-position.

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or boronic acid hydrolysis.

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- HPLC (>97% purity threshold, using a C18 column and acetonitrile/water mobile phase) .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 1.2–1.4 ppm for isopropyl groups) .

- Mass Spectrometry : Validate molecular weight (expected [M+H]+: ~215.6 g/mol) .

Note : Residual solvents (e.g., THF, dioxane) should be quantified via GC-MS.

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent boronic acid dimerization or hydrolysis.

- Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence Suzuki-Miyaura coupling efficiency?

The bulky isopropoxy group at the 2-position can reduce reaction rates by limiting accessibility to the boronic acid moiety. Optimization Strategies :

- Increase catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use polar aprotic solvents (e.g., DMF) to enhance solubility .

- Employ microwave-assisted synthesis to accelerate coupling kinetics .

Data Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 |

| PdCl₂(dppf) | THF | 65 |

Q. What analytical challenges arise in characterizing regioisomeric byproducts during synthesis?

Deboronation or isomerization during synthesis can generate impurities like 5-Chloro-2-isopropoxypyridine (no boronic acid) or 5-Chloro-4-isopropoxypyridine-2-boronic acid. Mitigation :

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

- DFT Calculations : Model transition states to assess activation barriers for Suzuki coupling.

- Electron-withdrawing chlorine atoms increase boronic acid electrophilicity, favoring transmetallation.

- Steric maps (e.g., using PyMOL) quantify spatial hindrance from the isopropoxy group .

Application : Predict optimal aryl halide partners (e.g., electron-deficient bromoarenes) for efficient coupling.

Q. What are the implications of the chlorine substituent in medicinal chemistry applications?

The chlorine atom enhances metabolic stability and influences binding to biological targets:

- Kinase Inhibition : Chlorine’s electronegativity can form halogen bonds with ATP-binding pockets.

- PROTAC Design : The boronic acid moiety enables conjugation to E3 ligase ligands, while chlorine fine-tunes solubility and permeability .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Acidic Conditions (pH < 5) : Boronic acid hydrolyzes to the corresponding boroxin.

- Neutral/Basic Conditions (pH 7–9) : Stable for ≤24 hours.

Recommendation : Use buffered solutions (e.g., PBS at pH 7.4) for biological assays .

Contradictory Data Resolution

Q. Discrepancies in reported purity levels across suppliers: How to reconcile?

Purity variations (e.g., 94% vs. >97%) may stem from differences in analytical methods (HPLC vs. NMR) or storage conditions. Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.